molecular formula C26H31N7O2 B5572390 3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine

3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine

Cat. No. B5572390
M. Wt: 473.6 g/mol
InChI Key: GZAWWBFALFSBFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multi-step chemical reactions, starting from basic heterocyclic precursors. For example, a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, was synthesized by treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to achieve the desired structure (Sallam et al., 2021).

Molecular Structure Analysis

The structural elucidation of pyridazine derivatives is typically confirmed through spectroscopic techniques such as IR, NMR, LC-MS, and XRD. The crystalline structure, as well as the spatial arrangement of atoms, can be determined, providing insights into the compound's molecular geometry and potential interaction sites (Sallam et al., 2021).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of pyridazine analogs have demonstrated their significance in medicinal chemistry due to their pharmaceutical importance. Such compounds have been synthesized through various chemical reactions, followed by elucidation using spectroscopic techniques and X-ray diffraction. Theoretical calculations, including density functional theory (DFT), have been employed to understand the harmony between theoretical and experimental values, further investigating the compounds' molecular interactions and stability (Sallam et al., 2021).

Pharmacological Applications

  • Antihistaminic and Anti-inflammatory Activities: Certain pyridazine derivatives have been synthesized and evaluated for their antihistaminic activity and inhibitory effects on eosinophil infiltration, showing potential as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
  • Antirhinovirus Compounds: New compounds have been identified as potent inhibitors of rhinoviruses, showing a significant reduction in viral yields in the presence of the compound, suggesting a direct interaction between the drug and viral particles (Andries et al., 2005).
  • Anti-inflammatory and Analgesic Activities: Synthesis of benzothienotriazolopyridazines has shown significant anti-inflammatory activity, with some compounds reducing edema effectively, indicating their potential in anti-inflammatory treatments (Zaher et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Without specific studies or applications of this compound, it’s difficult to determine its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed when working with any chemical compound .

Future Directions

The future research directions for this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(6-methylpyridazin-3-yl)oxyphenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N7O2/c1-19-10-12-31(13-11-19)23-7-8-24(29-28-23)32-14-16-33(17-15-32)26(34)21-4-3-5-22(18-21)35-25-9-6-20(2)27-30-25/h3-9,18-19H,10-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAWWBFALFSBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=NN=C(C=C5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine

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